

Application Notes and Protocols for N,N-Dibutylacetamide in Actinide Partitioning

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Compound of Interest

Compound Name: *N,N-Dibutylacetamide*

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Introduction

The separation of actinides from lanthanides and other fission products is a critical step in the nuclear fuel cycle, impacting waste management and the potential for advanced fuel recycling. N,N-dialkyl amides, a class of CHON-compliant (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) extractants, are being investigated as alternatives to traditional phosphorus-based extractants like tri-n-butyl phosphate (TBP). These amides offer the advantage of complete incinerability, minimizing secondary waste streams. **N,N-Dibutylacetamide** (DBA) is a monoamide with potential applications in solvent extraction processes for actinide partitioning. This document provides a detailed, representative protocol for its use, based on the general behavior of N,N-dialkyl amides in actinide extraction.

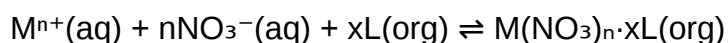
Physicochemical Properties of N,N-Dibutylacetamide

A thorough understanding of the physicochemical properties of **N,N-Dibutylacetamide** is essential for its application in solvent extraction.

Property	Value	Reference
Chemical Name	N,N-Dibutylacetamide	[1]
CAS Number	1563-90-2	[2][3]
Molecular Formula	C10H21NO	[1][2]
Molar Mass	171.28 g/mol	[1][2]
Appearance	Colorless transparent liquid	[2][3]
Density	0.88 g/cm ³	[2]
Boiling Point	241-244 °C	[2]
Flash Point	>110 °C	[2]
Solubility	Soluble in ethanol, ether, and other organic solvents	[2][3]

Principle of Extraction

N,N-dialkyl amides, including **N,N-Dibutylacetamide**, function as solvating extractants. The extraction mechanism involves the formation of a neutral complex between the actinide nitrate salt and the amide molecules in the organic phase. The oxygen atom of the amide's carbonyl group acts as a Lewis base, coordinating with the actinide metal ion. The general extraction equilibrium can be represented as:



Where M^{n+} is the actinide ion, L is the **N,N-Dibutylacetamide** molecule, and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The stoichiometry of the extracted complex (x) can vary depending on the specific actinide and the extraction conditions. For hexavalent actinides like U(VI), a 1:2 metal-to-ligand ratio is common.[4]

Representative Experimental Protocol

This protocol describes a laboratory-scale solvent extraction experiment for the partitioning of actinides using **N,N-Dibutylacetamide**.

1. Materials and Reagents:

- Organic Phase: **N,N-Dibutylacetamide** (DBA) dissolved in a suitable diluent (e.g., n-dodecane). A typical concentration is 1.0 M.
- Aqueous Phase: A solution of actinide and lanthanide nitrates in nitric acid (HNO_3) of varying concentrations (e.g., 1-7 M).
- Scrub Solution: Nitric acid solution of a concentration similar to the extraction step to remove co-extracted impurities.
- Stripping Solution: Dilute nitric acid (e.g., 0.01 M) or a complexing agent solution (e.g., a dilute solution of a polyaminocarboxylic acid) to back-extract the actinides from the organic phase.
- Analytical Standards: Certified standards for actinides and lanthanides for quantification.
- Equipment: Centrifuge tubes with screw caps, vortex mixer, mechanical shaker, centrifuge, pipettes, and appropriate analytical instrumentation (e.g., ICP-MS, alpha and gamma spectrometry).

2. Experimental Procedure:

a. Preparation of Solutions:

- Prepare a 1.0 M solution of **N,N-Dibutylacetamide** in n-dodecane.
- Prepare the aqueous feed solution containing known concentrations of actinide and lanthanide nitrates in the desired nitric acid concentration.

b. Extraction:

- In a centrifuge tube, pipette equal volumes (e.g., 5 mL) of the organic and aqueous phases.
- Tightly cap the tube and agitate the mixture vigorously using a vortex mixer for 2 minutes, followed by shaking on a mechanical shaker for 30 minutes to ensure equilibrium is reached.
- Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.

- Carefully separate the aqueous and organic phases using a pipette.

c. Scrubbing (Optional):

- Take the loaded organic phase from the extraction step and contact it with an equal volume of the scrub solution.
- Repeat the mixing and phase separation steps as described in the extraction procedure. This step helps to remove any co-extracted fission products.

d. Stripping:

- Take the scrubbed organic phase and contact it with an equal volume of the stripping solution.
- Repeat the mixing and phase separation steps. The actinides will be back-extracted into the aqueous stripping solution.

e. Analysis:

- Analyze the initial aqueous feed, the raffinate (aqueous phase after extraction), the scrub solution, and the strip solution for their actinide and lanthanide content using appropriate analytical techniques.

3. Data Analysis:

Calculate the distribution ratio (D) and the separation factor (SF) for each metal ion.

- Distribution Ratio (D): $D = [M]_{org} / [M]_{aq}$
 - Where $[M]_{org}$ is the concentration of the metal ion in the organic phase and $[M]_{aq}$ is the concentration of the metal ion in the aqueous phase.
- Separation Factor (SF): $SF(M_1/M_2) = D(M_1) / D(M_2)$
 - Where $D(M_1)$ and $D(M_2)$ are the distribution ratios of two different metal ions.

Quantitative Data (Illustrative Examples with Other Monoamides)

Since specific data for **N,N-Dibutylacetamide** is not readily available in the reviewed literature, the following tables present data for other N,N-dialkyl amides to illustrate the expected trends in actinide extraction.

Table 1: Distribution Ratios (D) of Hexavalent Actinides with 1 M N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) in n-dodecane as a function of Nitric Acid Concentration.

Nitric Acid (M)	D(U)	D(Np)	D(Pu)	D(Am)
1	>100	~10	~1	<0.1
2	>100	~20	~2	<0.1
3	>100	~30	~3	<0.1
4	>100	~40	~4	~0.1
5	>100	~50	~5	~0.5
6	>100	~60	~6	~1
7	>100	~70	~7	~2

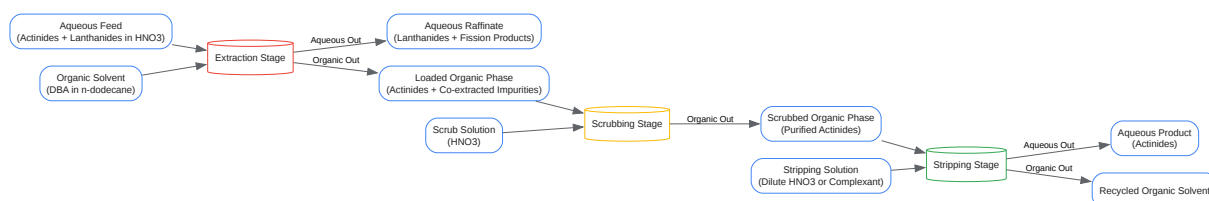
Data adapted from studies on DEHiBA, which show a decrease in extraction efficiency with increasing atomic number for hexavalent actinides.[\[5\]](#)

Table 2: Distribution Ratios (D) of Oxidized Americium (Am(VI)) with Different 1 M Monoamides in n-dodecane as a function of Nitric Acid Concentration.

Nitric Acid (M)	D(Am) with DEHBA	D(Am) with DEHiBA	D(Am) with DHOA
1	<0.1	<0.1	<0.1
2	~0.1	<0.1	<0.1
3	~0.2	~0.1	~0.1
4	~0.5	~0.2	~0.3
5	~1.5	~0.5	~0.8
6	~3.0	~1.0	~1.5
7	~5.4	~2.0	~2.5

Data adapted from a study assessing the recovery of oxidized americium. DEHBA (N,N-di(2-ethylhexyl)butyramide) and DHOA (N,N-dihexyloctanamide) are other monoamides.[5][6]

Visualizations



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